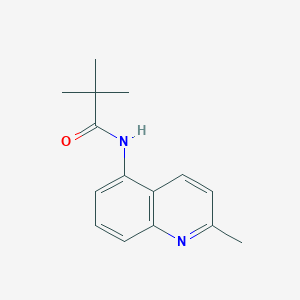![molecular formula C16H17N3O2S B278076 2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as MMCTB and has a molecular weight of 332.43 g/mol. MMCTB is a thioamide derivative of benzamide and is known to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MMCTB is not fully understood, but it is believed to involve the inhibition of various enzymes and modulation of cytokine expression. MMCTB has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. MMCTB has also been reported to inhibit the activity of lipoxygenase, an enzyme that is involved in the synthesis of leukotrienes, which are potent mediators of inflammation. MMCTB has also been reported to modulate the expression of various cytokines and chemokines, which play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
MMCTB has been reported to possess various biochemical and physiological effects. MMCTB has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor, antifungal, and antibacterial properties. MMCTB has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. MMCTB has also been reported to modulate the expression of various cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
MMCTB has several advantages and limitations for lab experiments. One of the advantages of MMCTB is its potent anti-inflammatory, analgesic, and antipyretic activities, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. Another advantage of MMCTB is its ability to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2, which makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. One of the limitations of MMCTB is its potential toxicity, which requires careful handling and administration.
Zukünftige Richtungen
There are several future directions for the study of MMCTB. One of the future directions is the development of new drugs based on the structure of MMCTB for the treatment of various inflammatory diseases. Another future direction is the study of the mechanism of action of MMCTB and its effects on various enzymes and cytokines. The use of MMCTB as a tool for studying the role of these enzymes and cytokines in various physiological and pathological processes is another future direction. The development of new synthetic methods for the preparation of MMCTB and its derivatives is also a future direction. Finally, the study of the potential side effects and toxicity of MMCTB is another future direction that requires further investigation.
Synthesemethoden
The synthesis of MMCTB involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form 2-methoxy-3-methylbenzoyl chloride. This intermediate is then reacted with 6-methyl-2-pyridylamine to form the corresponding amide, which is further reacted with ammonium thiocyanate to form MMCTB. The synthesis of MMCTB has been reported in various scientific journals, and the purity of the compound can be determined using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
MMCTB has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. MMCTB has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor, antifungal, and antibacterial properties. MMCTB has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. MMCTB has also been reported to modulate the expression of various cytokines and chemokines.
Eigenschaften
Molekularformel |
C16H17N3O2S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-4-8-12(14(10)21-3)15(20)19-16(22)18-13-9-5-7-11(2)17-13/h4-9H,1-3H3,(H2,17,18,19,20,22) |
InChI-Schlüssel |
CKWGUVUEYTZTEF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)C)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B277993.png)
![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)

![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)